2-Boc-2-methylhydrazinecarboxamide
Description
2-Boc-2-methylhydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, enabling selective transformations . This compound’s structure combines steric bulk from the Boc group with the hydrazinecarboxamide backbone, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing analogs of bioactive molecules like isoniazid (an anti-tuberculosis drug) .
Properties
Molecular Formula |
C7H15N3O3 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
tert-butyl N-(carbamoylamino)-N-methylcarbamate |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)10(4)9-5(8)11/h1-4H3,(H3,8,9,11) |
InChI Key |
WANFPGIBPMBGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2-methylhydrazinecarboxamide typically involves the reaction of methylhydrazinecarboxamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
[ \text{Methylhydrazinecarboxamide} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Boc-2-methylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group, allowing for further functionalization
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields methylhydrazinecarboxamide, which can then undergo further transformations .
Scientific Research Applications
2-Boc-2-methylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, especially those involving peptide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Boc-2-methylhydrazinecarboxamide primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Boc-2-methylhydrazinecarboxamide and related hydrazinecarboxamide derivatives:
Structural and Reactivity Insights
- Solubility : Naphthylidene and benzylidene derivatives (e.g., compounds in ) exhibit lower solubility in aqueous media due to aromatic stacking, whereas the Boc-methyl compound may show improved solubility in organic solvents.
- Synthetic Utility : Modest yields (~64%) reported for benzylidene derivatives suggest that Boc-protected analogs might require optimized conditions (e.g., bases like DIPEA or solvents like DMF) to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
